1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene is an organic compound characterized by its unique structure, which includes a hex-5-yn-1-yl group attached to a methoxybenzene ring through an oxy-methyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene typically involves the reaction of hex-5-yn-1-ol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by the presence of the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, while the methoxybenzene ring can engage in π-π interactions with aromatic systems. These interactions facilitate the compound’s incorporation into larger molecular frameworks and its activity in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
- 1-{[(Hex-5-yn-1-yl)oxy]methyl}benzene
- 4-methoxybenzyl alcohol
- Hex-5-yn-1-ol
Uniqueness: 1-{[(Hex-5-yn-1-yl)oxy]methyl}-4-methoxybenzene is unique due to the presence of both an alkyne group and a methoxybenzene ring, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
123186-35-6 |
---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
1-(hex-5-ynoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C14H18O2/c1-3-4-5-6-11-16-12-13-7-9-14(15-2)10-8-13/h1,7-10H,4-6,11-12H2,2H3 |
InChI-Schlüssel |
SNNQEJDARURQIT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COCCCCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.